4,4'-(phenylmethylene)bis(2,6-dimethylaniline)
Overview
Description
4,4'-(phenylmethylene)bis(2,6-dimethylaniline), also known as PFBMA, is a chemical compound that has gained significant attention in scientific research due to its diverse applications, including as a fluorescent probe, a photosensitizer, and a building block for organic electronics. In
Scientific Research Applications
Synthesis and Polymer Applications
- Polyimide Synthesis : 4,4'-(phenylmethylene)bis(2,6-dimethylaniline) is utilized in the synthesis of various polyimides. These polymers exhibit significant thermal properties, such as a high decomposition temperature exceeding 500°C, and are influenced by the incorporation of alkyl substitutes like methyl groups. This affects their thermal expansion coefficient, glass transition temperature, and dielectric values, making them suitable for specialized applications in materials science (Wang, Chang, & Cheng, 2006).
Crystallography and Molecular Structure
- Crystal Structure Studies : The compound has been studied for its molecular conformation and structural properties. For example, sterically shielded pyramidal amino groups in derivatives of 4,4'-(arylmethylene)bis(6-allyl-3-chloro-2-methylaniline) demonstrate unique molecular conformations and are part of structural studies in crystallography (Blanco et al., 2009).
Advanced Materials Research
- Optical Properties in Polyimides : Research into highly-fluorinated colorless polyimides derived from 4,4'-(phenylmethylene)bis(2,6-dimethylaniline) demonstrates applications in creating materials with high optical transparency and good thermal properties. These materials are notable for their low refractive indices and low birefringence, which are critical for applications in optics and photonics (Yeo et al., 2015).
Chemical Synthesis and Reaction Studies
- Chemical Reactions and Synthesis : The compound is involved in various chemical syntheses and reactions, such as the synthesis of aromatic tertiary amine groups and their use in polymerizations, highlighting its versatility in organic chemistry (Kim et al., 1998).
Environmental and Corrosion Studies
- Corrosion Inhibition : Derivatives of 4,4'-(phenylmethylene)bis(2,6-dimethylaniline) have been explored as corrosion inhibitors. For instance, studies on carbon steel in acidic solutions have shown that certain derivatives can significantly inhibit corrosion, demonstrating potential industrial applications (Jafari & Sayın, 2015).
properties
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)-phenylmethyl]-2,6-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-14-10-19(11-15(2)22(14)24)21(18-8-6-5-7-9-18)20-12-16(3)23(25)17(4)13-20/h5-13,21H,24-25H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRVTFUZLHYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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